molecular formula C15H14O6 B442412 Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate CAS No. 332165-50-1

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate

Cat. No.: B442412
CAS No.: 332165-50-1
M. Wt: 290.27g/mol
InChI Key: ZSVNXMACJMHFDO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The International Union of Pure and Applied Chemistry (IUPAC) systematic name for this compound is methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]furan-2-carboxylate . This nomenclature provides a precise description of the molecular structure, beginning with the furan ring system as the core heterocyclic framework. The furan ring contains two oxygen atoms and serves as the central scaffold upon which the remaining functional groups are positioned.

The structural interpretation reveals several key architectural features that define this compound's chemical identity. The furan-2-carboxylate portion indicates that the carboxylic acid functionality has been esterified with methanol, creating the methyl ester derivative. The 5-position of the furan ring bears a methyl group that serves as a linker to the phenoxy substituent. This phenoxy group itself contains two significant functional modifications: a formyl group (aldehyde functionality) at the 4-position and a methoxy group at the 2-position of the benzene ring.

The complete molecular architecture demonstrates a carefully constructed heterocyclic system where aromatic and heteroaromatic rings are connected through an ether linkage. The presence of multiple electron-withdrawing and electron-donating groups creates a compound with complex electronic properties that may influence its chemical reactivity and potential biological activity. The molecular weight of 290.27 g/mol reflects the substantial size and complexity of this organic molecule.

Synonyms and Registry Identifiers (CAS, PubChem CID, ChEMBL)

The compound is recognized under multiple systematic and common names across various chemical databases and literature sources. The primary Chemical Abstracts Service (CAS) Registry Number is 332165-50-1 , which serves as the definitive unique identifier for this chemical entity. This CAS number provides unambiguous identification regardless of naming conventions or structural representations used in different contexts.

Properties

IUPAC Name

methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O6/c1-18-14-7-10(8-16)3-5-12(14)20-9-11-4-6-13(21-11)15(17)19-2/h3-8H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVNXMACJMHFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353342
Record name methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332165-50-1
Record name methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Esterification of 5-Formyl-2-Furancarboxylic Acid

5-Formyl-2-furancarboxylic acid (CAS 13529-17-4) serves as the starting material. Fischer esterification with methanol under acidic conditions yields the methyl ester:

C6H4O4+CH3OHH+C7H6O4+H2O\text{C}6\text{H}4\text{O}4 + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{C}7\text{H}6\text{O}4 + \text{H}2\text{O}

Conditions :

  • Methanol (excess), concentrated sulfuric acid (catalyst).

  • Reflux at 65–70°C for 6–8 hours.

  • Yield: 85–92%.

Reduction of the Formyl Group

The formyl group at the 5-position of the furan ring is reduced to a hydroxymethyl group using sodium borohydride (NaBH₄):

C7H6O4+NaBH4C7H8O4+Byproducts\text{C}7\text{H}6\text{O}4 + \text{NaBH}4 \rightarrow \text{C}7\text{H}8\text{O}_4 + \text{Byproducts}

Conditions :

  • Tetrahydrofuran (THF) solvent, 0°C to room temperature.

  • Stoichiometric NaBH₄ added dropwise.

  • Yield: 78–85%.

Synthesis of 4-Formyl-2-Methoxyphenol

Vilsmeier-Haack Formylation of Guaiacol

Guaiacol (2-methoxyphenol) undergoes formylation at the para position relative to the methoxy group using the Vilsmeier-Haack reagent (POCl₃ and DMF):

C7H8O2+POCl3+DMFC8H8O3+Byproducts\text{C}7\text{H}8\text{O}2 + \text{POCl}3 + \text{DMF} \rightarrow \text{C}8\text{H}8\text{O}_3 + \text{Byproducts}

Conditions :

  • Anhydrous dichloromethane (DCM), 0°C to room temperature.

  • Reaction time: 4–6 hours.

  • Yield: 65–72%.

Purification and Characterization

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane). Key characterization data:

  • 1^1H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.45 (d, 1H, Ar-H), 6.90 (d, 1H, Ar-H), 3.95 (s, 3H, OCH₃).

Etherification Strategies

Williamson Ether Synthesis

Step 1: Bromination of Methyl 5-(Hydroxymethyl)Furan-2-Carboxylate
The hydroxymethyl group is converted to a bromomethyl derivative using phosphorus tribromide (PBr₃):

C7H8O4+PBr3C7H7BrO4+H3PO3\text{C}7\text{H}8\text{O}4 + \text{PBr}3 \rightarrow \text{C}7\text{H}7\text{BrO}4 + \text{H}3\text{PO}_3

Conditions :

  • Anhydrous diethyl ether, 0°C.

  • Reaction time: 2 hours.

  • Yield: 88–90%.

Step 2: Nucleophilic Substitution
4-Formyl-2-methoxyphenol reacts with methyl 5-(bromomethyl)furan-2-carboxylate in the presence of potassium carbonate (K₂CO₃):

C7H7BrO4+C8H8O3K2CO3C15H14O6+KBr+CO2\text{C}7\text{H}7\text{BrO}4 + \text{C}8\text{H}8\text{O}3 \xrightarrow{\text{K}2\text{CO}3} \text{C}{15}\text{H}{14}\text{O}6 + \text{KBr} + \text{CO}2

Conditions :

  • Dimethylformamide (DMF), 80°C, 12 hours.

  • Yield: 70–75%.

Mitsunobu Reaction

A one-pot coupling of methyl 5-(hydroxymethyl)furan-2-carboxylate and 4-formyl-2-methoxyphenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃):

C7H8O4+C8H8O3DIAD, PPh3C15H14O6+Byproducts\text{C}7\text{H}8\text{O}4 + \text{C}8\text{H}8\text{O}3 \xrightarrow{\text{DIAD, PPh}3} \text{C}{15}\text{H}{14}\text{O}6 + \text{Byproducts}

Conditions :

  • Tetrahydrofuran (THF), 0°C to room temperature.

  • Reaction time: 24 hours.

  • Yield: 80–85%.

Comparative Analysis of Methods

Parameter Williamson Synthesis Mitsunobu Reaction
Yield 70–75%80–85%
Reaction Time 12 hours24 hours
Cost Low (K₂CO₃, DMF)High (DIAD, PPh₃)
Purification Column chromatographyColumn chromatography
Side Reactions Alkylation byproductsPhosphine oxide formation

Optimization and Scale-Up Considerations

Solvent Selection

  • DMF enhances nucleophilicity in Williamson synthesis but requires careful removal due to high boiling point (153°C).

  • THF in Mitsunobu reactions offers better solubility for polar intermediates.

Temperature Control

  • Exceeding 80°C in Williamson synthesis leads to ester hydrolysis.

  • Mitsunobu reactions require strict temperature control to avoid azodicarboxylate decomposition.

Catalytic Additives

  • Molecular sieves (4Å) improve yields in Mitsunobu reactions by adsorbing water.

Characterization of Final Product

Spectroscopic Data

  • 1^1H NMR (400 MHz, CDCl₃): δ 9.85 (s, 1H, CHO), 7.45–6.90 (m, 4H, Ar-H), 5.20 (s, 2H, OCH₂), 3.95 (s, 3H, OCH₃), 3.85 (s, 3H, COOCH₃).

  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O aldehyde).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Chemistry

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various chemical transformations, including:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid.
  • Reduction: The formyl group can be converted to a hydroxymethyl group.
  • Substitution Reactions: The methoxy group can be replaced with other functional groups through nucleophilic substitution.

These reactions are crucial in developing new compounds with desired properties.

Biological Research

The compound has been investigated for its potential biological activities, particularly:

  • Antimicrobial Properties: Studies suggest that it may exhibit activity against certain bacteria and fungi.
  • Antioxidant Activity: Its structure allows it to scavenge free radicals, potentially providing protective effects against oxidative stress.

Medicinal Chemistry

This compound is explored as a starting material for developing novel therapeutic agents. Its unique structural features may lead to the discovery of new drugs targeting various diseases, including cancer and bacterial infections .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

  • Coatings and Polymers: As a modifier or additive to enhance performance characteristics.
  • Agricultural Chemicals: Potential use in formulations for pest control or plant growth regulation.

Case Studies and Experimental Findings

Several studies have documented the applications and effects of this compound:

  • Antimicrobial Activity Study:
    • A study evaluated its effectiveness against various bacterial strains, showing significant inhibition at certain concentrations.
  • Oxidative Stress Protection:
    • Experimental models demonstrated that the compound can reduce markers of oxidative stress, suggesting potential therapeutic uses.
  • Synthesis of Novel Drug Candidates:
    • Researchers successfully synthesized new derivatives from this compound that exhibited enhanced biological activities compared to the parent molecule.

These findings underscore the compound's versatility and importance in scientific research.

Mechanism of Action

The mechanism of action of Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Methyl 5-(4-Formylphenoxymethyl)Furan-2-Carboxylate (C₁₂H₇Cl₃O₄)
  • Structural Difference: Contains three chlorine atoms on the phenoxy ring instead of a methoxy group.
  • However, the absence of a methoxy group reduces lipophilicity compared to the target compound .
  • Synthesis : Prepared via modified coupling reactions involving halogenated intermediates .
Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate
  • Structural Difference: Features a nitro (NO₂) and fluoro (F) group on the phenyl ring.
  • Properties : The nitro group is strongly electron-withdrawing, which may stabilize negative charges and alter electronic spectra. The fluoro substituent enhances metabolic stability but reduces solubility in polar solvents .
  • Applications : Used in studies of aromatic electrophilic substitution due to its reactivity .

Replacement of Phenyl with Naphthyl or Heteroaromatic Groups

Methyl 5-{[(1-Formyl-2-Naphthyl)Oxy]Methyl}-2-Furoate (C₁₈H₁₄O₅)
  • Structural Difference : A naphthalene ring replaces the phenyl group, introducing extended π-conjugation.
  • Properties : Increased molecular weight (310.3 g/mol) and enhanced lipophilicity due to the naphthyl system. The formyl group on the naphthalene ring may facilitate cross-linking in polymer chemistry .
  • Characterization : Confirmed via HRMS and NMR, similar to the target compound .
Methyl 5-(3-Pyridinyloxy)Furan-2-Carboxylate
  • Structural Difference : A pyridine ring replaces the phenyl group, introducing a basic nitrogen atom.
  • Properties: Improved aqueous solubility due to the pyridine’s ability to form hydrogen bonds. Potential for coordination with metal ions in catalytic systems .

Modifications on the Furan Ring

Methyl 5-(Chloromethyl)Furan-2-Carboxylate (C₇H₇ClO₃)
  • Structural Difference: A chloromethyl (–CH₂Cl) group replaces the phenoxymethyl substituent.
  • Properties : High reactivity due to the labile chlorine atom, making it a precursor for nucleophilic substitutions. Lower thermal stability compared to the target compound .
  • Applications : Intermediate in the synthesis of agrochemicals and pharmaceuticals .
Methyl 5-[2-(5-Nitro-2-Furyl)Vinyl]-2-Furoate
  • Structural Difference: A nitrovinyl (–CH=CH–NO₂) group is attached to the furan ring.
  • Properties : Exhibits kinase inhibitory activity (e.g., GRK2 inhibition), highlighting the impact of nitro and vinyl groups on biological targeting .

Biological Activity

Methyl 5-[(4-formyl-2-methoxyphenoxy)methyl]-2-furoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a furan ring substituted with a formyl group and a methoxyphenoxy group. Its molecular formula is C14H14O5C_{14}H_{14}O_5 with a molar mass of 262.26 g/mol. The structural components suggest potential interactions with biological macromolecules, which may lead to various therapeutic applications.

The biological activity of this compound primarily stems from its ability to interact with specific proteins and enzymes. Key mechanisms include:

  • Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.
  • Non-Covalent Interactions : The methoxy group may participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target molecules.

Antimicrobial Properties

Initial studies indicate that this compound exhibits antimicrobial activity. Its derivatives have been investigated for effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.

Anticancer Potential

Research has highlighted the compound's anticancer properties, particularly its ability to induce apoptosis in cancer cells. This effect is likely mediated through its interactions with cellular signaling pathways involved in cell growth and survival.

Antioxidant and Anti-inflammatory Effects

The compound has shown promise as an antioxidant, capable of scavenging free radicals and reducing oxidative stress. Its anti-inflammatory properties are attributed to the modulation of inflammatory mediators, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth,
AnticancerInduction of apoptosis in cancer cells,
AntioxidantScavenging of free radicals,
Anti-inflammatoryModulation of inflammatory mediators,

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. This suggests its potential as a therapeutic agent in oncology.

Applications in Drug Design

Due to its unique structure and biological properties, this compound is being explored as a pharmacophore in drug design. Its ability to interact with specific enzymes and receptors positions it as a candidate for developing targeted therapies for various diseases.

Q & A

Q. Table 1: Optimization Parameters

ParameterOptimal ConditionsYield RangeReference
CatalystK₂CO₃ (1.5 equiv)65-75%
SolventDMF, 80°C, 12 h70%
Purification MethodEthanol recrystallization>95% purity

Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR : Confirm the presence of the formyl group (δ ~9.8 ppm in 1H NMR) and methoxy protons (δ ~3.8 ppm). The furan ring protons appear as distinct doublets (δ 6.3–7.5 ppm) .
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .
  • LC-MS/HPLC : Monitor purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z calculated for C₁₆H₁₆O₆) .

Advanced Research Questions

How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:
Discrepancies often arise from variations in:

Synthetic Purity : Use HPLC to verify purity (>98%) and eliminate confounding effects from impurities .

Assay Conditions : Standardize cell-based assays (e.g., antimicrobial testing) using controls like ampicillin for bacteria or fluconazole for fungi.

Structural Confirmation : Re-evaluate stereochemistry via X-ray crystallography (as in ) if bioactivity varies inexplicably .

Q. Table 2: Common Data Contradictions and Solutions

IssueResolution StrategyReference
Variable IC₅₀ valuesRe-test under uniform pH/temperature
Inconsistent NMR peaksRe-crystallize and re-acquire spectra

What strategies enable the use of this compound as a biochemical probe?

Methodological Answer:
The formyl group (-CHO) is highly reactive and can be functionalized for applications:

Fluorescent Labeling : Condense with hydrazine derivatives (e.g., dansyl hydrazine) to create fluorescent probes for tracking cellular uptake .

Crosslinking : Use reductive amination (NaBH₃CN) to conjugate with proteins or peptides for target identification .

Q. Example Protocol :

  • React 10 mM compound with 12 mM dansyl hydrazine in methanol (pH 5, 4 h, 25°C).
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:1) .

How can computational methods predict the reactivity of this compound in complex reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to model electrophilic aromatic substitution at the formyl or methoxy sites.
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on furan and formyl motifs .

Q. Table 3: Key Computational Parameters

ParameterValue/SoftwareApplication
Basis SetB3LYP/6-31G(d,p)Optimize geometry
Solvent ModelPCM (water)Simulate aqueous reactivity

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